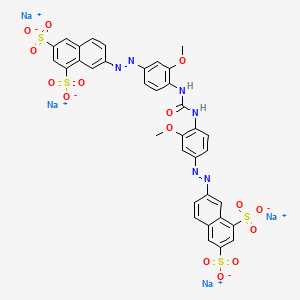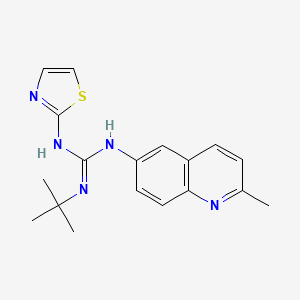
Aloe emodin w-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aloe emodin w-acetate is a derivative of aloe emodin, an anthraquinone compound found in the roots, stems, and leaves of plants such as aloe vera, rhubarb, and cassia . Aloe emodin itself is known for its broad range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects . This compound is a modified form of this compound, designed to enhance its properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aloe emodin w-acetate typically involves the acetylation of aloe emodin. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted at a temperature of around 50°C to 60°C for several hours to ensure complete acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar acetylation reactions. The process involves the use of large reactors where aloe emodin is mixed with acetic anhydride and a catalyst. The reaction mixture is then heated and stirred continuously to achieve the desired product. After the reaction is complete, the product is purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Aloe emodin w-acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have different biological and chemical properties .
Applications De Recherche Scientifique
Aloe emodin w-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other anthraquinone derivatives.
Biology: The compound is studied for its effects on cell viability, migration, and gene expression.
Industry: It is used in the formulation of antimicrobial coatings and other products.
Mécanisme D'action
The mechanism of action of aloe emodin w-acetate involves several molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Aloe emodin w-acetate is compared with other similar anthraquinone derivatives such as:
Propriétés
Numéro CAS |
65615-58-9 |
|---|---|
Formule moléculaire |
C17H12O6 |
Poids moléculaire |
312.27 g/mol |
Nom IUPAC |
(4,5-dihydroxy-9,10-dioxoanthracen-2-yl)methyl acetate |
InChI |
InChI=1S/C17H12O6/c1-8(18)23-7-9-5-11-15(13(20)6-9)17(22)14-10(16(11)21)3-2-4-12(14)19/h2-6,19-20H,7H2,1H3 |
Clé InChI |
FUECAILUKAJTBR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O |
melting_point |
213 - 214 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Chloroacetyl)phenyl]acetonitrile](/img/structure/B14468077.png)

![(2S,3R)-2-[(Benzyloxy)methyl]-3-methyloxirane](/img/structure/B14468089.png)
![2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate](/img/structure/B14468098.png)

![2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14468110.png)


![6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14468153.png)




